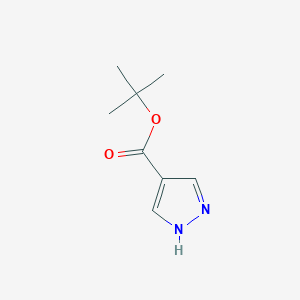
4-(Pyrrolidin-1-yl)pyrrolidin-3-ol
Overview
Description
4-(Pyrrolidin-1-yl)pyrrolidin-3-ol, also known as PPO, is a cyclic amino alcohol that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is known for its ability to act as a chiral auxiliary in asymmetric synthesis, making it a valuable tool for the production of pharmaceuticals and other important chemicals. In
Scientific Research Applications
4-(Pyrrolidin-1-yl)pyrrolidin-3-ol has been widely used in scientific research due to its ability to act as a chiral auxiliary in asymmetric synthesis. This compound has been shown to be highly effective in promoting enantioselectivity in reactions involving carbonyl compounds, such as aldol reactions and Michael additions. Additionally, 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol has been used as a catalyst in the synthesis of natural products, such as alkaloids and terpenes.
Mechanism Of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is not fully understood, but it is believed to act as a chiral template in the reaction process. The nitrogen atoms in the pyrrolidine ring of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol are capable of forming hydrogen bonds with the carbonyl group of the substrate, leading to the formation of a chiral intermediate. This intermediate then undergoes further reactions to produce the desired product with high enantioselectivity.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol, as it is primarily used in lab experiments for chemical synthesis. However, studies have shown that 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is relatively non-toxic and does not have any significant adverse effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol in lab experiments is its ability to promote enantioselectivity in reactions involving carbonyl compounds. This makes it a valuable tool for the production of pharmaceuticals and other important chemicals. Additionally, the synthesis of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is relatively simple and can be performed on a large scale, making it readily available for research purposes.
One of the limitations of using 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is its relatively high cost compared to other chiral auxiliaries. Additionally, 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is not effective in all types of reactions, and its effectiveness can vary depending on the specific substrate and reaction conditions.
Future Directions
There are many potential future directions for research involving 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol. One area of interest is the development of new synthetic methods that utilize 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol as a chiral auxiliary. Additionally, there is potential for the development of new pharmaceuticals and other important chemicals using 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol as a catalyst. Further studies on the mechanism of action of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol could also lead to a better understanding of its potential applications in chemical synthesis.
properties
IUPAC Name |
4-pyrrolidin-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAZVRGJPIDDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)

![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)

![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)


